N-Desthiobiotin-N-bis(PEG4-NHS ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a polyethylene glycol (PEG) derived linker that contains two NHS ester groups and a desthiobiotin moiety. This compound is widely used in bioconjugation chemistry due to its ability to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The desthiobiotin group is a modified form of biotin that binds to avidin, streptavidin, and other biotin-binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desthiobiotin-N-bis(PEG4-NHS ester) typically involves the following steps:
Synthesis of PEG4-NHS Ester: The PEG4-NHS ester is synthesized by reacting polyethylene glycol with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Attachment of Desthiobiotin: The desthiobiotin moiety is then attached to the PEG4-NHS ester through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves scaling up the above synthetic routes using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pH conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-Desthiobiotin-N-bis(PEG4-NHS ester) primarily undergoes nucleophilic substitution reactions . The NHS ester groups react with primary amines (-NH2) to form stable amide bonds.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Conditions: Controlled temperature (usually around 0-25°C), neutral to slightly basic pH.
Major Products Formed: The major products formed from these reactions are amide-linked conjugates of proteins, oligonucleotides, and other amine-containing molecules.
Scientific Research Applications
N-Desthiobiotin-N-bis(PEG4-NHS ester) is extensively used in various scientific research fields:
Chemistry: Used as a linker in the synthesis of bioconjugates and PEGylated drugs.
Biology: Employed in protein labeling and purification techniques.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of biotinylated reagents and affinity chromatography.
Mechanism of Action
The compound exerts its effects through the nucleophilic substitution reaction mechanism. The NHS ester group reacts with the primary amine group of a target molecule, forming a stable amide bond. This reaction is facilitated by the presence of a coupling agent such as EDC or DCC, which activates the NHS ester for the nucleophilic attack by the amine.
Molecular Targets and Pathways: The primary molecular targets are primary amine groups present in proteins, oligonucleotides, and other amine-containing molecules. The pathways involved include the formation of amide bonds and the subsequent bioconjugation processes.
Comparison with Similar Compounds
N-Desthiobiotin-N-bis(PEG4-NHS ester) is similar to other PEG-based linkers and NHS ester derivatives, but it is unique due to its combination of desthiobiotin and NHS ester groups. Some similar compounds include:
NHS-Desthiobiotin: A variant of biotin activated as an NHS ester.
PEG-NHS Ester: A PEG linker with an NHS ester group.
Biotin-PEG-Biotin: A biotinylated PEG linker used for dual biotin labeling.
These compounds share the common feature of having NHS ester groups for bioconjugation, but N-Desthiobiotin-N-bis(PEG4-NHS ester) stands out due to its specific application in affinity chromatography and targeted drug delivery.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65N5O18/c1-31-32(42-40(53)41-31)5-3-2-4-6-33(46)43(13-17-56-21-25-60-29-27-58-23-19-54-15-11-38(51)62-44-34(47)7-8-35(44)48)14-18-57-22-26-61-30-28-59-24-20-55-16-12-39(52)63-45-36(49)9-10-37(45)50/h31-32H,2-30H2,1H3,(H2,41,42,53)/t31-,32+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMSFTOJKPBWIL-AJQTZOPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65N5O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.